(Z)-9-Methyldec-2-enal

Catalog No.
S13441554
CAS No.
M.F
C11H20O
M. Wt
168.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-9-Methyldec-2-enal

Product Name

(Z)-9-Methyldec-2-enal

IUPAC Name

(Z)-9-methyldec-2-enal

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C11H20O/c1-11(2)9-7-5-3-4-6-8-10-12/h6,8,10-11H,3-5,7,9H2,1-2H3/b8-6-

InChI Key

ZMEDUVOXYVEJHF-VURMDHGXSA-N

Canonical SMILES

CC(C)CCCCCC=CC=O

Isomeric SMILES

CC(C)CCCCC/C=C\C=O

(Z)-9-Methyldec-2-enal is an organic compound characterized by the molecular formula C11H20O. It belongs to the class of aldehydes and features a double bond in the (Z)-configuration, indicating that the higher priority substituents on the double bond are positioned on the same side. This structural feature contributes to its unique chemical properties and biological activities. The compound is primarily recognized for its role in organic synthesis and as a flavoring agent in various applications, including perfumery and food industries.

  • Oxidation: The aldehyde functional group can be oxidized to form 9-methyldecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to (Z)-9-methyldec-2-enol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The double bond allows for electrophilic addition reactions, where halogens or other electrophiles can add across the double bond, resulting in halogenated derivatives of the compound.

These reactions are fundamental in synthetic organic chemistry, allowing for the transformation of (Z)-9-Methyldec-2-enal into various useful derivatives .

Research into the biological activity of (Z)-9-Methyldec-2-enal indicates potential interactions with enzymes and biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity. Studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in medicinal chemistry and pharmacology. Additionally, its unique configuration may influence its biological interactions compared to other isomers .

The synthesis of (Z)-9-Methyldec-2-enal can be achieved through various methods:

  • Wittig Reaction: A common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to yield the desired alkene. This method typically requires a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
  • Catalytic Hydrogenation: On an industrial scale, (Z)-9-Methyldec-2-enal can be produced through catalytic hydrogenation of the corresponding alkyne or via transition metal-catalyzed cross-coupling reactions. These methods are advantageous for their high yields and scalability .

(Z)-9-Methyldec-2-enal has several notable applications:

  • Flavoring and Fragrance: It is widely used in the food industry as a flavoring agent and in perfumery due to its pleasant aroma.
  • Organic Synthesis: The compound serves as a building block in organic synthesis, facilitating the production of more complex molecules.
  • Pharmaceuticals: Its potential biological activity makes it a subject of interest in drug development and medicinal chemistry .

Studies investigating the interactions of (Z)-9-Methyldec-2-enal with biological targets have highlighted its reactivity due to the aldehyde group. The mechanism of action typically involves covalent bonding with nucleophilic sites on proteins, which may lead to altered enzyme activity or inhibition. Further research is needed to fully elucidate its interaction profiles and therapeutic potential .

Several compounds are structurally related to (Z)-9-Methyldec-2-enal, each exhibiting unique properties:

Compound NameStructure TypeKey Features
(E)-9-Methyldec-2-enalAlkeneOpposite configuration of double bond
9-MethyldecanalSaturated AldehydeNo double bond; saturated structure
(Z)-9-Methyldec-2-enolAlcoholReduced form of (Z)-9-Methyldec-2-enal

Uniqueness

(Z)-9-Methyldec-2-enal is distinctive due to its (Z)-configuration, which influences its reactivity and interactions compared to its (E)-isomer and other related compounds. This configuration may lead to different biological activities and chemical properties, making it an interesting subject for further study in both chemistry and biology .

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

168.151415257 g/mol

Monoisotopic Mass

168.151415257 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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